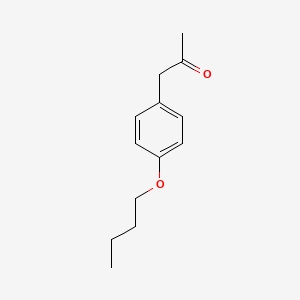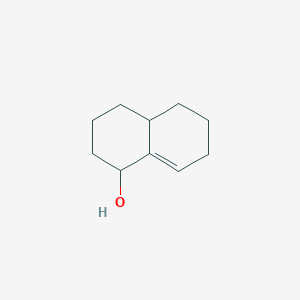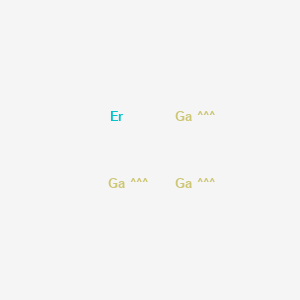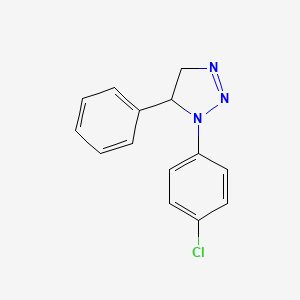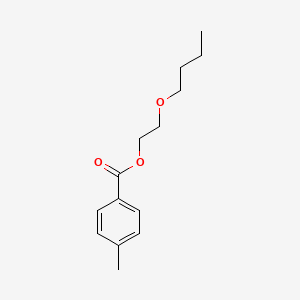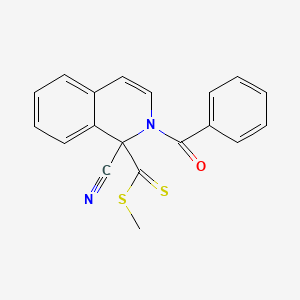
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is a complex organic compound with the molecular formula C17H12N2O It is known for its unique structure, which includes a benzoyl group, a cyano group, and a carbodithioate group attached to an isoquinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate typically involves the reaction of isoquinoline with benzoyl chloride and potassium cyanide in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide and sodium hydrosulfide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoquinolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar structure but lacks the carbodithioate group.
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar but without the carbodithioate group.
Uniqueness
Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6457-28-9 |
|---|---|
Molekularformel |
C19H14N2OS2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
methyl 2-benzoyl-1-cyanoisoquinoline-1-carbodithioate |
InChI |
InChI=1S/C19H14N2OS2/c1-24-18(23)19(13-20)16-10-6-5-7-14(16)11-12-21(19)17(22)15-8-3-2-4-9-15/h2-12H,1H3 |
InChI-Schlüssel |
JSYCYHGHIZIJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)C1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


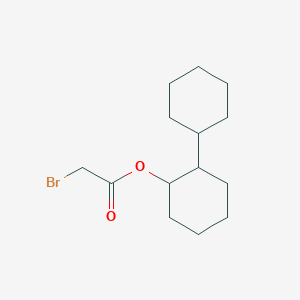
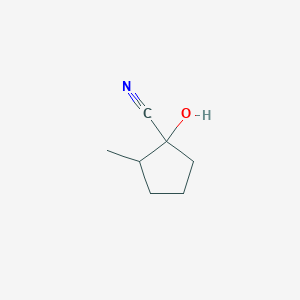
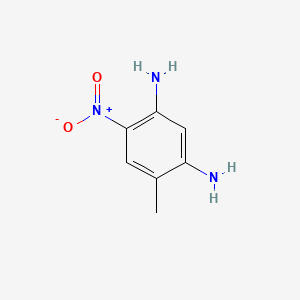

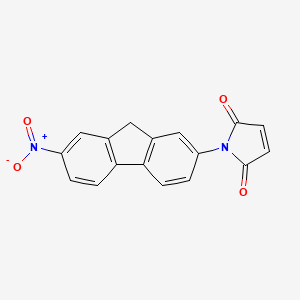
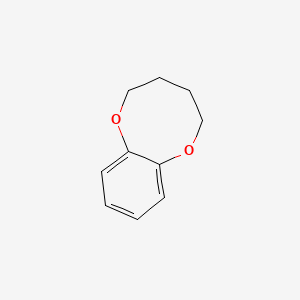
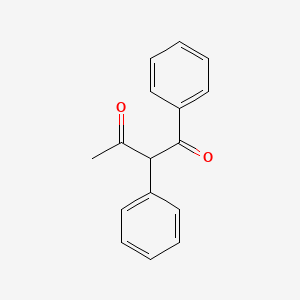
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
